5-methyl-1H-indole-6-carbonitrile
Overview
Description
“5-methyl-1H-indole-6-carbonitrile” is a compound that belongs to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a molecular weight of 156.19 .
Molecular Structure Analysis
The molecular structure of “5-methyl-1H-indole-6-carbonitrile” consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a molecular formula of C10H8N2 .
Scientific Research Applications
Supramolecular Aggregation
Research by Low et al. (2007) explores supramolecular aggregation in derivatives closely related to 5-methyl-1H-indole-6-carbonitrile, highlighting the structural aspects that contribute to the formation of cyclic dimers and chains through hydrogen bonds and pi-pi stacking interactions (Low et al., 2007).
Nucleophilic Reactivities
A study by Lakhdar et al. (2006) investigates the nucleophilic reactivities of indoles, including derivatives similar to 5-methyl-1H-indole-6-carbonitrile. This research is crucial for understanding the chemical behavior of indoles in reactions, potentially aiding in the design of new synthetic routes for pharmaceuticals (Lakhdar et al., 2006).
Domino Synthesis Protocol
Sivakumar et al. (2013) describe a domino one-pot synthesis method for the creation of novel compounds from indole derivatives, illustrating the efficiency and simplicity of synthesizing complex molecules potentially relevant to 5-methyl-1H-indole-6-carbonitrile (Sivakumar et al., 2013).
Anticancer and Anti-inflammatory Applications
Research on derivatives of 5-methyl-1H-indole-6-carbonitrile by Bhale et al. (2022) has shown promising results in anticancer and anti-inflammatory activities, suggesting potential therapeutic applications for these compounds (Bhale et al., 2022).
Corrosion Inhibition
A study by Gupta et al. (2018) on spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, which share structural similarities with 5-methyl-1H-indole-6-carbonitrile, demonstrates their effectiveness as green corrosion inhibitors for mild steel in acidic media. This indicates the potential industrial applications of such compounds in protecting metals against corrosion (Gupta et al., 2018).
properties
IUPAC Name |
5-methyl-1H-indole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8-2-3-12-10(8)5-9(7)6-11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIURRQNBSJFQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-indole-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.